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Desfluoro Iloperidone-d3 (Impurity)

Cat. No.: B1157314
M. Wt: 411.51
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Description

Fundamental Principles of Impurity Profiling in Pharmaceutical Science

Impurity profiling is the systematic process of detecting, identifying, quantifying, and characterizing the impurities present in a drug substance or drug product. synthinkchemicals.comnumberanalytics.com This comprehensive analysis is crucial for several reasons. It ensures the safety, efficacy, and purity of pharmaceutical formulations. synthinkchemicals.com The process begins with the detection of impurities, followed by their isolation and structural elucidation. chemass.si

The primary goal of impurity profiling is to establish a detailed understanding of all potential and actual impurities that may arise during the synthesis, purification, and storage of a drug. pharmainfo.in This knowledge allows pharmaceutical manufacturers to implement appropriate control strategies to minimize or eliminate harmful impurities. synthinkchemicals.com Key analytical techniques employed in impurity profiling include high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS), often used in combination (tandem techniques) to provide comprehensive data. pharmaguideline.comnumberanalytics.comchemass.si Reference standards for identified impurities are often synthesized to facilitate accurate quantification and method validation. pharmainfo.in

Global Regulatory Frameworks Governing Pharmaceutical Impurities (e.g., ICH Guidelines)

The control of pharmaceutical impurities is strictly regulated by global health authorities to safeguard public health. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of guidelines that are widely adopted by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). ich.org

The most pertinent ICH guidelines for impurity control are:

ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.eugally.chich.org It sets thresholds for reporting, identification, and qualification of impurities. gally.chich.org

ICH Q3B(R2): Impurities in New Drug Products This guideline complements Q3A and focuses on impurities that are classified as degradation products in new drug products. ich.org

ICH Q3C(R5): Impurities: Guideline for Residual Solvents This guideline addresses the control of residual solvents used in the manufacturing process. europa.eu

ICH Q3D: Guideline for Elemental Impurities This guideline establishes limits for the amount of elemental impurities in new drug products. europa.eu

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk This guideline specifically addresses the assessment and control of mutagenic impurities. europa.eu

These guidelines create a harmonized approach to ensure that safe, effective, and high-quality medicines are developed and registered efficiently. ich.org

Classification and Origin of Impurities in Active Pharmaceutical Ingredients (APIs)

Pharmaceutical impurities are broadly classified into three main categories based on their origin and chemical nature. pharmaguideline.comcontractpharma.com

Process-Related Impurities

Process-related impurities are substances that are introduced or generated during the manufacturing process of an API. biopharmadive.comsynthinkchemicals.com These can originate from various sources, including:

Raw Materials and Starting Materials: Impurities present in the initial materials used for synthesis can be carried through to the final product. pharmaguideline.comglobalresearchonline.netmanasalifesciences.com

Intermediates: Unreacted intermediates from the synthetic pathway can remain in the final API. pharmaguideline.comcontractpharma.comivoryresearch.com

By-products: Unintended reactions can lead to the formation of by-products. pharmaguideline.comglobalresearchonline.netcontractpharma.com

Reagents, Ligands, and Catalysts: These substances, used to facilitate chemical reactions, may not be completely removed during purification. gally.chcontractpharma.comivoryresearch.com

Solvents: Residual solvents used during the manufacturing process can be present in the final API. pharmaguideline.comcontractpharma.comsynthinkchemicals.com

Degradation Products

Degradation products are impurities that form when the API or the formulated drug product undergoes chemical changes over time due to exposure to environmental factors. synthinkchemicals.comsynthinkchemicals.comstabilitystudies.in Common degradation pathways include:

Hydrolysis: The breakdown of a drug molecule by water. stabilitystudies.inqingmupharm.com

Oxidation: The loss of electrons, often involving atmospheric oxygen. stabilitystudies.inhyphadiscovery.com

Photolysis: Degradation caused by exposure to light. stabilitystudies.in

Thermal Degradation: Breakdown due to heat. stabilitystudies.in

These degradation products can potentially alter the efficacy and safety of the drug. contractpharma.comqingmupharm.com

Contextualization of Iloperidone (B1671726) and Its Impurity Landscape

Iloperidone is an atypical antipsychotic medication. pharmaffiliates.commedkoo.com The synthesis of Iloperidone is a multi-step process that can lead to the formation of various impurities. journalijcar.orgacademax.comresearchgate.net Research has identified several process-related and degradation impurities of Iloperidone. journalijcar.orgasianpubs.org

One such impurity is Desfluoro Iloperidone. journalijcar.org A deuterated version of this impurity, Desfluoro Iloperidone-d3 , is used as a labeled analog for analytical purposes. pharmaffiliates.com The presence of a "d3" label indicates that three hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms, which is a common practice for creating internal standards for mass spectrometry-based quantification. synzeal.com

Properties

Molecular Formula

C₂₄H₂₅D₃N₂O₄

Molecular Weight

411.51

Synonyms

1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3]methoxyphenyl]ethanone-d3; 

Origin of Product

United States

Desfluoro Iloperidone D3 Impurity : Research Identity and Analytical Utility

Chemical Identity and Structural Relationship to Iloperidone (B1671726)

Desfluoro Iloperidone-d3 is chemically identified as 1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3]methoxyphenyl]ethanone-d3. clearsynth.compharmaffiliates.com It is a deuterated analog of Desfluoro Iloperidone, which itself is structurally related to the active pharmaceutical ingredient (API) Iloperidone. pharmaffiliates.comchemicalbook.com The designation "desfluoro" signifies the absence of a fluorine atom that is characteristically present in the Iloperidone molecule. nih.gov The "-d3" suffix indicates the presence of three deuterium (B1214612) atoms, which are stable, non-radioactive isotopes of hydrogen. clearsynth.com This isotopic labeling is a deliberate modification for analytical purposes.

The parent drug, Iloperidone, is a second-generation antipsychotic agent used in the management of schizophrenia. nih.gov Its therapeutic effect is believed to be mediated through its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.gov Desfluoro Iloperidone, the unlabelled version of the impurity, is recognized as a process-related impurity that can arise during the manufacturing of Iloperidone. pharmaffiliates.comchemicalbook.com

Below is a table summarizing the key chemical identifiers for Desfluoro Iloperidone-d3 and its unlabelled counterpart.

PropertyDesfluoro Iloperidone-d3 (Impurity)Desfluoro Iloperidone (Unlabelled Impurity)
Chemical Name 1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3]methoxyphenyl]ethanone-d31-[4-[3-[4-(1,2-Benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl] ethanone (B97240)
Molecular Formula C₂₄H₂₅D₃N₂O₄C₂₄H₂₈N₂O₄
Molecular Weight 411.51 g/mol 408.49 g/mol
CAS Number Not Available133454-46-3

Role as a Deuterated Reference Standard for Analytical Research

In pharmaceutical analysis, particularly for quantitative applications, reference standards are crucial for ensuring the accuracy and reliability of results. clearsynth.compharmaffiliates.com Desfluoro Iloperidone-d3 serves as a deuterated internal standard, which is a highly valued tool in modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). clearsynth.compharmaffiliates.comscioninstruments.com

The use of a stable isotope-labeled internal standard (SIL-IS) like Desfluoro Iloperidone-d3 is considered the gold standard in quantitative bioanalysis for several reasons: scispace.comkcasbio.com

Minimizing Matrix Effects : Biological and environmental samples are often complex matrices. The presence of other compounds can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. kcasbio.com Because a SIL-IS is chemically almost identical to the analyte, it experiences similar matrix effects. acanthusresearch.com By comparing the analyte's signal to the standard's signal, these effects can be normalized, leading to more accurate quantification. kcasbio.com

Correcting for Variability : A SIL-IS can compensate for variations that occur during sample preparation, such as extraction losses, and for instrumental drift. scioninstruments.comsigmaaldrich.com

Improving Precision and Accuracy : The co-elution of the deuterated standard with the non-labeled analyte allows for highly precise and accurate quantification, as most sources of experimental error affect both compounds equally. clearsynth.comscispace.com This is essential for method validation and ensuring that analytical procedures are robust and reliable. clearsynth.comclearsynth.com

Regulatory bodies like the European Medicines Agency (EMA) have noted the high prevalence of submissions incorporating SIL-IS in their assay validations, underscoring their importance in generating reliable data for drug development and approval. kcasbio.com

Applications of Isotopic Labeling (d3) in Impurity Studies

The control of impurities is a critical aspect of pharmaceutical quality control, mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and guided by the International Council for Harmonisation (ICH) guidelines. europa.euyoutube.com Isotopic labeling is a powerful technique for the identification, tracking, and quantification of impurities in drug substances and products. pharmaffiliates.com

The d3-labeling of Desfluoro Iloperidone provides a distinct mass signature that allows it to be easily distinguished from the unlabeled impurity and the parent drug, Iloperidone, using mass spectrometry. clearsynth.com This differentiation is fundamental to its application in impurity studies:

Impurity Profiling and Quantification : Desfluoro Iloperidone-d3 can be used as an internal standard for the precise quantification of the corresponding non-labeled Desfluoro Iloperidone impurity in batches of Iloperidone. pharmaffiliates.compharmaffiliates.com This is crucial for ensuring that the level of this specific impurity remains below the established safety thresholds. europa.eu

Traceability in Process Development : The labeled standard can be used to trace the formation of the Desfluoro Iloperidone impurity throughout the manufacturing process. This provides valuable insights that can help in optimizing reaction conditions to minimize the generation of this and other impurities.

Metabolic Studies : While Desfluoro Iloperidone is a manufacturing impurity, stable isotope-labeled compounds are also invaluable for studying the metabolic fate of drugs and their impurities in biological systems. pharmaffiliates.com If required, the d3-labeled standard could be used to investigate the absorption, distribution, metabolism, and excretion (ADME) of the Desfluoro Iloperidone impurity.

Research on Formation Mechanisms of Desfluoro Iloperidone D3 Impurity

Investigation of Synthetic Pathways Leading to Impurity Formation During Iloperidone (B1671726) Production

The synthesis of Iloperidone is a multi-step process, and like many complex organic syntheses, it is susceptible to the formation of impurities. researchgate.net The Desfluoro Iloperidone-d3 impurity is a variant of the Desfluoro Iloperidone impurity, where three hydrogen atoms have been replaced by deuterium (B1214612) atoms. The formation of the non-deuterated Desfluoro Iloperidone has been identified as a process-related impurity. journalijcar.org

Analysis of Reaction By-products and Side Reactions

During the synthesis of Iloperidone, several by-products and side reactions can occur, leading to the formation of various impurities. One of the key synthetic routes involves the N-alkylation of 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride with 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone (B30528). researchgate.net

Research has identified several process-related impurities, including dimer impurities and products resulting from hydrolysis. researchgate.netjournalijcar.org For instance, the reaction can yield a dimer impurity, and under aqueous alkaline conditions, hydrolysis of starting materials can lead to the formation of other by-products. researchgate.net The formation of a carbamate (B1207046) impurity has also been observed, particularly when using potassium carbonate as the base. researchgate.net

A study identified nine impurities during the laboratory and pilot-scale preparation of Iloperidone, one of which was the Desfluoro analogue of Iloperidone. journalijcar.org This suggests that the absence of the fluorine atom on the benzisoxazole ring is a key characteristic of this particular impurity.

Influence of Reagents and Reaction Conditions on Desfluoro Impurity Generation

The choice of reagents and the specific reaction conditions employed during the synthesis of Iloperidone can significantly influence the impurity profile of the final product. For example, the use of sodium hydroxide (B78521) as a base in a water and heptane (B126788) solvent mixture has been shown to suppress the formation of certain impurities like the carbamate impurity. researchgate.net

The formation of the Desfluoro Iloperidone impurity is likely linked to the starting materials used in the synthesis. If the precursor, 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride, contains an impurity lacking the fluorine atom, this will inevitably be carried through the synthesis to form Desfluoro Iloperidone. researchgate.net Therefore, controlling the purity of this key intermediate is crucial to minimize the level of the desfluoro impurity in the final API. researchgate.net One study highlighted the importance of limiting the non-fluorinated precursor in the starting material to not more than 0.10% to control the final desfluoro impurity. researchgate.net

The table below summarizes the influence of certain reagents on the formation of impurities during Iloperidone synthesis.

Reagent/ConditionEffect on Impurity Formation
Potassium Carbonate (as base)Can lead to the formation of carbamate impurity. researchgate.net
Sodium Hydroxide (as base)Use in a water/heptane mixture can suppress carbamate impurity formation. researchgate.net
Purity of 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazoleThe presence of a non-fluorinated precursor directly leads to the formation of Desfluoro Iloperidone. researchgate.net

Identification of Impurity Precursors and Intermediates

The primary precursor to the Desfluoro Iloperidone-d3 impurity is the deuterated form of the non-fluorinated analogue of 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole. This precursor, if present in the starting materials, will react with 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone to yield the final desfluoro impurity. researchgate.net

Several key intermediates are involved in the synthesis of Iloperidone. One common route starts with 2,4-difluorophenyl-(4-piperidinyl) methanone (B1245722) hydrochloride. academax.com Any contamination or side reaction involving these intermediates can potentially lead to impurity formation. For instance, incomplete fluorination during the synthesis of the benzisoxazole ring system could be a source of the desfluoro precursor.

The table below lists some of the identified precursors and intermediates in Iloperidone synthesis that are relevant to impurity formation.

Precursor/IntermediateRole in Impurity Formation
3-(piperidin-4-yl)-1,2-benzisoxazoleThe non-fluorinated precursor to Desfluoro Iloperidone. researchgate.net
1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanoneA key intermediate that reacts with the piperidine (B6355638) derivative. researchgate.net
2,4-difluorophenyl-(4-piperidinyl) methanone hydrochlorideA starting material in some synthetic routes. academax.com

Elucidation of Degradation Pathways of Iloperidone Yielding Desfluoro Analogues

Apart from synthesis-related impurities, degradation of the Iloperidone molecule itself can be a source of impurities, including desfluoro analogues.

Forced Degradation Studies Under Stress Conditions (Acidic, Basic, Oxidative)

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. nih.gov Iloperidone has been found to be susceptible to degradation under acidic, basic, and oxidative stress conditions, while it remains stable under neutral, thermal, and photolytic conditions. nih.gov

Under acidic and basic hydrolysis, several degradation products have been identified. nih.gov One study identified two degradation products under acidic conditions and four under basic conditions. nih.gov Oxidative stress also leads to the formation of a distinct degradation product. nih.gov While these studies did not explicitly report the formation of Desfluoro Iloperidone, they highlight the lability of the Iloperidone molecule under certain conditions.

The table below summarizes the findings from forced degradation studies on Iloperidone.

Stress ConditionOutcome
Acidic HydrolysisDegradation observed, with the formation of two degradation products. nih.gov
Basic HydrolysisDegradation observed, with the formation of four degradation products. nih.gov
Oxidative StressDegradation observed, with the formation of one degradation product. nih.gov
Neutral HydrolysisStable. nih.gov
Thermal StressStable. nih.gov
Photolytic StressStable. nih.gov

Mechanistic Postulation of Defluorination Processes in Iloperidone Degradation

The mechanism of defluorination, the process of losing a fluorine atom, from the Iloperidone molecule during degradation is not extensively detailed in the available literature. However, based on general chemical principles, such a process would likely require significant energy input or specific chemical environments.

One possibility is that under harsh acidic or basic conditions, nucleophilic substitution could occur, where the fluoride (B91410) ion is replaced by another group, such as a hydroxyl group. However, the carbon-fluorine bond is generally very strong, making this a challenging transformation.

Another potential pathway could involve reductive defluorination, where the fluorine atom is replaced by a hydrogen atom. This might occur in the presence of a reducing agent or under specific catalytic conditions, though this has not been reported as a major degradation pathway for Iloperidone.

Given that Desfluoro Iloperidone is primarily identified as a process-related impurity stemming from a non-fluorinated precursor, it is less likely to be a significant degradation product under normal storage conditions. researchgate.netjournalijcar.org The forced degradation studies conducted so far have not specifically identified defluorination as a primary degradation pathway. nih.gov Further research would be necessary to conclusively elucidate any potential degradation mechanisms leading to the formation of desfluoro analogues.

Comparative Studies of Desfluoro Impurity Formation Across Different Pharmaceutical Syntheses

The formation of impurities is a critical consideration in the synthesis of active pharmaceutical ingredients (APIs). In the case of Iloperidone, a notable process-related impurity is the desfluoro analogue, chemically identified as 1-[4-[3-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone. journalijcar.orgresearchgate.net The deuterated version, Desfluoro Iloperidone-d3, is of particular interest as an internal standard in analytical studies. While the presence of this desfluoro impurity is acknowledged in the literature, comprehensive comparative studies detailing its formation across various synthetic routes are not extensively published. However, analysis of different synthetic strategies for Iloperidone allows for a deductive comparison of the potential for the formation of this impurity.

The primary routes for Iloperidone synthesis generally involve the N-alkylation of 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole with a suitable propoxy-methoxyphenyl ethanone (B97240) derivative. The formation of the desfluoro impurity is intrinsically linked to the purity of the 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole starting material or its precursors. If the fluorinated starting material is contaminated with its non-fluorinated counterpart, 3-(piperidin-4-yl)-1,2-benzisoxazole, this impurity will likely be carried through the synthesis to yield the final desfluoro Iloperidone impurity.

One study identified the "Desflouroanalogue of Iloperidone impurity-8 (IX)" during the process development of Iloperidone and noted that, to their knowledge, it had not been previously reported in the literature. journalijcar.org The researchers undertook the synthesis of this and other impurities to develop a comprehensive impurity profile for their manufacturing process. journalijcar.org

The formation of a desfluoro impurity has also been noted in the synthesis of Paliperidone (B428), a structurally related antipsychotic agent. scholarsresearchlibrary.com In that case, the contamination of the isoxazole (B147169) intermediate with its desfluoro version was identified as the source of the final desfluoro paliperidone impurity. scholarsresearchlibrary.com This parallel suggests a common challenge in the synthesis of benzisoxazole-containing pharmaceuticals.

Detailed Research Findings

The available research, while not offering direct comparative quantification, points to the following key findings regarding the formation of Desfluoro Iloperidone:

Source of Impurity: The primary source of the Desfluoro Iloperidone impurity is the presence of the corresponding non-fluorinated benzisoxazole intermediate in the starting materials.

Process Control: Control of this impurity is therefore highly dependent on the quality and purity of the 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride used in the synthesis.

Lack of Comparative Data: There is a notable absence of published studies that quantitatively compare the levels of Desfluoro Iloperidone formation across different synthetic methodologies, such as comparing a classical synthesis route with a newer, optimized one.

To illustrate the potential differences in impurity formation based on the synthetic route, the following interactive data table presents a hypothetical comparison. The data is representative of potential outcomes where "Traditional Synthesis" may use starting materials with a higher impurity profile, while an "Optimized Synthesis" would employ more rigorous purification of intermediates.

Interactive Data Table: Hypothetical Comparison of Desfluoro Iloperidone-d3 Formation

Synthetic RouteKey ReagentsReaction ConditionsStarting Material Purity (6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole)Resulting Desfluoro Iloperidone-d3 Level (Hypothetical)
Traditional Synthesis Potassium Carbonate, DMF80-90 °C, 12h98.5%0.15%
Optimized Synthesis Phase Transfer Catalyst, Biphasic solvent system60-70 °C, 8h>99.8%<0.05%

It is crucial to reiterate that the values presented in the table are illustrative and not derived from a specific comparative study, as such data is not currently available in the public domain. The table serves to highlight how improvements in synthetic methodology and starting material purity can theoretically lead to a significant reduction in the final Desfluoro Iloperidone-d3 impurity.

Advanced Analytical Methodologies for Desfluoro Iloperidone D3 Impurity Research

Isolation and Enrichment Techniques for Structural Elucidation

The initial and crucial step in characterizing an impurity is its isolation from the bulk drug substance and enrichment to a sufficient concentration for detailed structural analysis. neopharmlabs.com This process often involves a combination of powerful separation techniques.

Preparative Chromatography (HPLC, Flash Chromatography, Thin-Layer Chromatography)

Preparative chromatography is a cornerstone for isolating impurities like Desfluoro Iloperidone-d3. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Preparative High-Performance Liquid Chromatography (HPLC): This is a highly effective method for isolating impurities from complex mixtures. neopharmlabs.com In the context of Iloperidone (B1671726) and its related substances, reversed-phase HPLC is commonly used. researchgate.net For instance, a C18 column can be employed with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) to achieve separation. researchgate.net Semi-preparative HPLC, in particular, has been instrumental in isolating unknown impurities from crude samples of bulk drugs for subsequent structural elucidation by NMR and mass spectrometry. researchgate.netnih.gov The utility of coupling a semi-preparative HPLC to an LC/MS instrument has been demonstrated for the characterization of collected metabolites of Iloperidone. nih.gov

Flash Chromatography: This technique is often used for the purification of synthesized impurities. semanticscholar.org It is a rapid form of preparative column chromatography that uses moderate pressure to drive the mobile phase through the stationary phase, allowing for faster separations than traditional column chromatography. For example, impurities of Iloperidone have been purified from a reaction mixture using column chromatography with a mobile phase of ethyl acetate (B1210297) in n-hexane. semanticscholar.org

Thin-Layer Chromatography (TLC): While primarily a qualitative technique, TLC can be used for the initial assessment of impurity profiles and to guide the development of preparative separation methods. sterlingpharmasolutions.com It provides a quick and inexpensive way to determine the number of components in a mixture and to find a suitable solvent system for separation.

TechniquePrincipleApplication in Impurity Isolation
Preparative HPLC High-pressure liquid chromatography for purificationIsolation of specific impurities from the bulk drug for structural analysis. neopharmlabs.comresearchgate.netnih.gov
Flash Chromatography Medium-pressure liquid chromatography for rapid purificationPurification of synthesized impurities and reaction intermediates. semanticscholar.org
Thin-Layer Chromatography Separation on a thin layer of adsorbent materialPreliminary analysis and method development for preparative separations. sterlingpharmasolutions.com

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE) is a fundamental sample preparation technique used to separate compounds based on their relative solubilities in two different immiscible liquids. semanticscholar.orgrsc.org This method is particularly useful for extracting analytes from complex matrices, such as biological fluids or reaction mixtures.

In the analysis of Iloperidone and its impurities, LLE can be optimized by adjusting the pH of the aqueous phase to exploit the acidic or basic nature of the target compounds. elementlabsolutions.com For instance, supported liquid extraction (SLE), a variation of LLE, has been successfully used with dichloromethane (B109758) as the extraction solvent to isolate Iloperidone and other compounds from rat plasma. dntb.gov.ua This technique offers high analyte recovery and can be automated for high-throughput applications. Back extraction, a further refinement, involves re-extracting the analyte from the organic phase into a fresh aqueous phase with a modified pH to enhance selectivity. elementlabsolutions.com

Spectroscopic and Spectrometric Approaches for Structure Elucidation

Once an impurity has been isolated and enriched, a combination of spectroscopic and spectrometric techniques is employed to definitively determine its chemical structure. neopharmlabs.comsterlingpharmasolutions.comrsc.orgdntb.gov.uathermofisher.comsepscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural identification of organic molecules, including pharmaceutical impurities. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals are all used to piece together the structure. semanticscholar.org

¹³C NMR (Carbon-13 NMR): This technique provides information about the number of different types of carbon atoms in a molecule and their chemical environment. semanticscholar.org The chemical shifts of the carbon signals can indicate the functional groups present.

For the structural elucidation of impurities, comparing the NMR spectra of the impurity with that of the parent drug is a common and effective strategy. researchgate.net The presence of new signals or the disappearance of existing signals can provide crucial clues about the structural modifications.

NucleusInformation ProvidedRelevance to Desfluoro Iloperidone-d3
¹H Number and environment of protonsConfirms the presence and connectivity of hydrogen atoms in the molecule.
¹³C Number and environment of carbon atomsIdentifies the carbon skeleton and functional groups.

Mass Spectrometry (MS, LC-MS/MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides valuable information about the molecular weight and elemental composition of a compound. neopharmlabs.comnih.govsemanticscholar.orgsterlingpharmasolutions.comrsc.orgdntb.gov.uathermofisher.comsepscience.com

Mass Spectrometry (MS): Provides the molecular weight of the impurity, which is a critical piece of information for its identification. semanticscholar.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.govnih.gov It is widely used for the characterization and identification of drug metabolites and degradation products. nih.govnih.govresearchgate.net The fragmentation pattern of the parent ion in the MS/MS spectrum provides structural information that can be used to identify the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an impurity. sterlingpharmasolutions.comthermofisher.comnih.gov This information is often sufficient to propose a chemical formula for the unknown compound. Techniques like LC-PDA-HRMS are used to investigate degradation products of Iloperidone under various stress conditions. nih.gov

TechniqueInformation ProvidedApplication to Desfluoro Iloperidone-d3
MS Molecular weightDetermination of the molecular mass of the impurity. semanticscholar.org
LC-MS/MS Molecular weight and structural fragmentsCharacterization of degradation products and metabolites. nih.govnih.govresearchgate.net
HRMS Exact mass and elemental compositionUnambiguous determination of the chemical formula. sterlingpharmasolutions.comthermofisher.comnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. neopharmlabs.comsterlingpharmasolutions.comrsc.orgthermofisher.comsepscience.com The absorption of infrared radiation by a molecule causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

In the analysis of Iloperidone and its impurities, FTIR can be used to confirm the presence or absence of specific functional groups, such as carbonyl (C=O), ether (C-O-C), and aromatic rings. semanticscholar.orgmdpi.com For example, the ATR-FTIR spectra of Iloperidone show characteristic peaks for C-F stretch, N-O stretching, C=O stretching, and C-H stretching vibrations. mdpi.com By comparing the FTIR spectrum of Desfluoro Iloperidone-d3 to that of Iloperidone, changes in the functional groups can be identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing compounds containing chromophores—the parts of a molecule responsible for its color by absorbing light. The analysis of Desfluoro Iloperidone-d3 benefits from this technique, as its structure, closely related to iloperidone, contains aromatic rings and conjugated double bonds that absorb UV radiation.

Detailed spectroscopic studies reveal the maximum absorbance wavelength (λmax) for these molecules, which is critical for setting up detection parameters in chromatographic methods like HPLC and UPLC. For iloperidone, a λmax of 274 nm has been reported, providing a specific wavelength for monitoring. researchgate.net UV-Vis spectroscopy can also be used to study the formation of complexes and changes in protein conformation. nih.gov The technique helps in identifying compounds with conjugated double bonds, particularly aromatic compounds, and assessing their purity. researchgate.net While specific public data on the λmax of the Desfluoro Iloperidone-d3 impurity is not available, it is expected to be very similar to that of the parent drug, iloperidone, due to the identical core chromophoric system.

Chromatographic Methods for Detection and Quantification

Chromatography is indispensable for separating the active pharmaceutical ingredient (API) from its impurities. For Desfluoro Iloperidone-d3, various high-resolution chromatographic techniques are employed to ensure its effective detection and quantification.

Development and Optimization of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a primary workhorse for impurity analysis in the pharmaceutical industry. A robust, stability-indicating HPLC method is essential to separate Desfluoro Iloperidone-d3 from iloperidone and other related substances. Method development involves optimizing several parameters to achieve adequate separation.

A validated HPLC method for iloperidone utilized a C18 column with a mobile phase composed of a 65:35 ratio of pH 3, 20 mM phosphate buffer and acetonitrile. researchgate.net The detection was carried out using a diode-array detector (DAD) set at 274 nm. researchgate.net Such a method demonstrates linearity over a concentration range suitable for quantifying impurities. Although this method was developed for iloperidone, its principles are directly applicable to the separation of its desfluoro-d3 impurity.

Table 1: Optimized HPLC Method Parameters for Iloperidone Analysis

ParameterConditionSource
Stationary Phase C18 Column researchgate.net
Mobile Phase 65:35 (v/v) pH 3, 20 mM Phosphate Buffer : Acetonitrile researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Column Temperature 35°C researchgate.net
Detection Wavelength 274 nm researchgate.net
Internal Standard Carbamazepine researchgate.net

Development and Validation of Ultra-Performance Liquid Chromatography (UPLC) Methods for Impurity Profiling

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and faster analysis times. These advantages are particularly beneficial for resolving complex impurity profiles. UPLC systems use columns with sub-2 µm particles, which results in sharper and narrower peaks.

For antipsychotic drugs like risperidone, which has structural similarities to iloperidone, UPLC methods have been successfully developed to separate a multitude of impurities. rasayanjournal.co.in These methods often employ gradient elution to resolve closely eluting peaks. A UPLC method for Desfluoro Iloperidone-d3 would similarly leverage these benefits, allowing for very low detection and quantification limits, which is crucial as impurities are often present at trace levels. The high efficiency of UPLC is also cost-effective for pharmaceutical companies by reducing analysis time. rasayanjournal.co.in

Supercritical Fluid Chromatography (SFC) as an Emerging Technique for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a powerful "green" chromatography technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC is gaining traction for both chiral and achiral separations of pharmaceutical compounds. chromatographytoday.com Its lower viscosity and higher diffusivity compared to liquid mobile phases allow for faster separations and higher efficiency. chromatographytoday.com

The technique is particularly useful for separating basic drugs and polar compounds, which can be challenging for traditional reversed-phase HPLC. jasco-global.comjascoinc.com The selectivity in SFC can be finely tuned by altering the composition of the mobile phase, including the use of modifiers (like methanol) and additives (such as acids or bases). nih.gov While specific SFC applications for Desfluoro Iloperidone-d3 are not widely published, the technique's success in separating a broad spectrum of pharmaceuticals on stationary phases like cyanopropyl silica (B1680970) suggests its high potential for resolving iloperidone and its impurities. nih.gov

Table 2: General SFC Method Conditions for Pharmaceutical Analysis

ParameterConditionSource
Mobile Phase Supercritical CO2 with organic modifier (e.g., Methanol, Acetonitrile) nih.gov
Additives Trifluoroacetic acid, Diisopropylamine, Ammonium acetate jasco-global.comnih.gov
Outlet Pressure 100 - 150 bar chromatographytoday.comnih.gov
Flow Rate 2.0 - 3.5 mL/min chromatographytoday.comnih.gov
Column Temperature 40°C chromatographytoday.comnih.gov

Rigorous Method Validation Studies for Impurity Determination

Any analytical method used for impurity quantification must undergo rigorous validation to ensure it is fit for its intended purpose. Validation studies are performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). ich.org

Determination of Detection and Quantification Limits (LOD/LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in the validation of analytical methods, signifying the smallest concentration of an analyte that can be reliably detected and quantified, respectively. For an impurity like Desfluoro Iloperidone, establishing low LOD and LOQ values is crucial for monitoring its presence at trace levels in the drug substance.

While specific experimental data for Desfluoro Iloperidone is not publicly available, the determination of these limits for a similar pharmaceutical impurity would typically be carried out using a validated high-performance liquid chromatography (HPLC) method with a sensitive detector, such as a mass spectrometer (MS) or a UV detector. The LOD and LOQ are often determined based on the signal-to-noise ratio of the analytical response. A common approach is to establish the LOD as the concentration that yields a signal-to-noise ratio of 3:1, and the LOQ as the concentration that gives a ratio of 10:1.

Table 1: Representative LOD and LOQ Data for a Pharmaceutical Impurity

ParameterValue (µg/mL)Method
Limit of Detection (LOD)0.01HPLC-UV
Limit of Quantification (LOQ)0.03HPLC-UV

This table presents representative data for a pharmaceutical impurity, as specific values for Desfluoro Iloperidone are not publicly documented.

The determination of these values involves preparing a series of dilutions of a known standard of Desfluoro Iloperidone and analyzing them with the chosen analytical method. The responses are then statistically analyzed to determine the concentrations at which the signal can be confidently distinguished from the background noise.

Evaluation of Analytical Precision and Accuracy

Precision and accuracy are critical attributes of an analytical method that demonstrate its reliability and truthfulness. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Accuracy refers to the closeness of the test results obtained by the method to the true value and is often assessed through recovery studies.

For the analysis of Desfluoro Iloperidone, precision would be evaluated at different levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

Reproducibility: The precision obtained between different laboratories.

Accuracy is determined by spiking a sample of the drug substance with a known amount of the Desfluoro Iloperidone impurity at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit) and measuring the recovery of the added impurity.

Table 2: Representative Precision and Accuracy Data for a Pharmaceutical Impurity

ParameterLevelAcceptance CriteriaRepresentative Result
Precision (RSD) Repeatability≤ 2.0%0.8%
Intermediate Precision≤ 3.0%1.5%
Accuracy (% Recovery) Low (80%)90-110%98.5%
Medium (100%)90-110%101.2%
High (120%)90-110%99.8%

This table illustrates typical validation data for a pharmaceutical impurity. Specific experimental results for Desfluoro Iloperidone are not available in the public domain.

Development of Stability-Indicating Analytical Methodologies

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. Such a method is crucial for assessing the stability of a drug and for identifying the degradation products that may form under various environmental conditions.

The development of a stability-indicating method for Iloperidone and its impurities, including Desfluoro Iloperidone, would involve subjecting the drug substance to forced degradation studies under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. These conditions typically include:

Acidic hydrolysis: Treatment with a strong acid (e.g., HCl).

Basic hydrolysis: Treatment with a strong base (e.g., NaOH).

Oxidative degradation: Treatment with an oxidizing agent (e.g., H₂O₂).

Thermal degradation: Exposure to high temperatures.

Photodegradation: Exposure to light.

The goal of these studies is to generate potential degradation products and to ensure that the analytical method can separate these degradants from the parent drug and from each other. An HPLC method is commonly employed for this purpose, and the separation is typically optimized by adjusting parameters such as the mobile phase composition, pH, column type, and temperature. The use of a photodiode array (PDA) detector can be beneficial as it allows for the assessment of peak purity, ensuring that the chromatographic peak of the parent drug is not co-eluting with any degradation products.

While specific degradation pathways for the formation of Desfluoro Iloperidone are not detailed in publicly accessible literature, a comprehensive stability-indicating method would be validated to demonstrate its ability to resolve this impurity from Iloperidone and other potential degradants.

Strategies for Control and Mitigation of Desfluoro Iloperidone D3 Impurity

Research on Process Optimization in Iloperidone (B1671726) Synthesis to Minimize Impurity Formation

Minimizing the formation of impurities at the source, during the synthesis of the API, is the most effective and economical approach to impurity control. ijpsjournal.com This involves a deep understanding of the reaction mechanism and the factors that lead to the generation of by-products like Desfluoro Iloperidone.

Research has focused on developing improved and more efficient processes for the synthesis of highly pure Iloperidone, which is inherently free from potential impurities. researchgate.net One of the key impurities identified during process development is the desfluoro analogue of Iloperidone. journalijcar.org The primary route for Iloperidone synthesis involves the N-alkylation of 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone (B30528) with 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride. researchgate.netresearchgate.net The formation of the desfluoro impurity likely arises from a starting material or intermediate that lacks the fluorine atom on the benzisoxazole ring.

Alternative synthetic protocols have been designed to address the formation of this and other impurities. journalijcar.org Studies have explored various reaction conditions to optimize the N-alkylation step. For instance, the choice of solvent and base is critical. While organic bases were initially used, they were associated with the formation of other impurities. researchgate.net A significant improvement was achieved by using a phase transfer catalyst like tetrabutylammonium (B224687) bromide with sodium hydroxide (B78521) as the base in a water and heptane (B126788) solvent mixture. researchgate.net This system was found to suppress the formation of several critical impurities and achieve a high yield and purity of the final product. researchgate.net

Further research into flow synthesis in hot water has also been presented as a potential alternative route, highlighting a move towards greener chemistry. medkoo.com The goal of exploring these alternative routes is to identify a process that is not only high-yielding but also minimizes the formation of by-products, thereby simplifying purification and ensuring the quality of the API. researchgate.net

Design of Experiments (DoE) is a systematic and efficient methodology used to optimize pharmaceutical formulations and synthetic processes. nih.gov It allows for the simultaneous evaluation of multiple process parameters to identify the optimal conditions that maximize product purity and yield while minimizing impurity formation. mdpi.comnih.gov

For the synthesis of Iloperidone, a DoE approach can be applied to fine-tune critical reaction parameters. A face-centered central composite design (CCD), for example, could be used to study the effects of factors such as reaction temperature, mole ratio of reactants, and the concentration of the base. nih.gov

Table 1: Illustrative Design of Experiments (DoE) Parameters for Iloperidone Synthesis Optimization

FactorLevel 1 (-1)Level 2 (0)Level 3 (+1)
Temperature (°C) 5562.570
Base (Mole Eq.) 1.52.02.5
Catalyst (mol%) 0.51.01.5

This table illustrates a potential DoE setup. The levels for each factor would be chosen based on initial scouting experiments and chemical knowledge of the reaction.

By analyzing the experimental results, a response surface model can be constructed to understand the relationship between the process variables and the level of the Desfluoro Iloperidone-d3 impurity. nih.gov This allows researchers to identify an optimal operating window where the formation of the impurity is kept to a minimum. Studies have shown that adjusting temperature and reaction time can significantly impact impurity profiles. For example, in one optimized process, increasing the reaction temperature from 55-60 °C to 65-70 °C reduced the reaction time and maintained control over a critical dimer impurity, a principle that can be applied to other process-related impurities. researchgate.net

Advanced Purification and Removal Techniques for Impurities

Even with an optimized synthetic process, trace levels of impurities may still be present. Therefore, effective purification techniques are necessary to ensure the final API meets the stringent purity requirements set by regulatory bodies like the International Council for Harmonisation (ICH). semanticscholar.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of pharmaceutical compounds and their impurities. mdpi.com Several HPLC methods have been developed for the determination of Iloperidone in bulk drugs and pharmaceutical formulations. researchgate.net These methods are crucial for separating Iloperidone from its process-related impurities, including the desfluoro analogue. semanticscholar.org

Method development focuses on optimizing parameters to achieve good resolution between the main component and all impurities. An efficient UHPLC (Ultra-High-Performance Liquid Chromatography) method was developed using an Acquity UPLC® BEH C18 column with a gradient elution of heptafluorobutyric acid and acetonitrile (B52724) as the mobile phase. nih.gov This method was capable of separating Iloperidone from seven degradation products. nih.gov The choice of column, mobile phase composition, flow rate, and detector wavelength are all critical parameters that are adjusted to create a robust and specific method. researchgate.net

Table 2: Comparison of Reported HPLC Methods for Iloperidone Analysis

ColumnMobile PhaseFlow Rate (mL/min)Run Time (min)Reference
C18Phosphate (B84403) Buffer (pH 3) : Acetonitrile1.05 researchgate.net
C18Water : Acetonitrile1.015 researchgate.net
BEH C180.1% HFBA : Acetonitrile (Gradient)-- nih.gov

This table provides a summary of different chromatographic conditions used for the analysis of Iloperidone, demonstrating the variety of approaches to achieve separation.

Beyond traditional batch chromatography, the pharmaceutical industry is exploring novel separation technologies to improve efficiency, reduce solvent consumption, and enable continuous manufacturing. seppure.com

Twin-Column Continuous Chromatography: This technique, such as the N-Rich process, can be used for the enrichment and isolation of trace impurities. ymcamerica.com By using a cyclic process, it allows for the on-column accumulation of a target impurity, which can then be eluted in a highly concentrated form. ymcamerica.com This method significantly increases productivity and reduces solvent use compared to standard preparative HPLC, making it viable for isolating difficult-to-separate impurities for characterization. ymcamerica.com

Agitated Bed Crystallization: Crystallization is a primary method for API purification. mdpi.com Novel approaches, such as confined agitated bed crystallization, can purify a liquid stream of an impure API with high efficiency. mdpi.comnih.gov This technique can be integrated into a continuous process, linking purification directly with formulation steps like spray coating. mdpi.com

Organic Solvent Nanofiltration (OSN): OSN membrane technology offers a milder, more energy-efficient alternative to traditional methods like distillation for solvent exchange and impurity removal. seppure.com It avoids the high temperatures that can degrade sensitive APIs and can be used to recover solvents and catalysts, promoting a more sustainable and circular manufacturing process. seppure.com

In-Process Control and Quality Assurance Research for Impurity Management

Effective impurity management relies on a comprehensive quality assurance strategy that includes in-process controls (IPCs). ijpsjournal.com Rather than relying solely on final product testing, IPCs monitor the manufacturing process at critical stages to ensure that the process remains in a state of control and that impurity levels are managed throughout. nih.govresearchgate.net

For Iloperidone synthesis, this involves establishing specifications for starting materials and intermediates. researchgate.net The impurity profile of the drug substance can be significantly affected by changes in the synthetic route or scale-up. ijpsjournal.com Therefore, in-depth studies are performed to understand the origin and fate of impurities. nih.gov For example, controlling the level of a key starting material impurity can prevent the formation of a related product impurity that is difficult to remove downstream. researchgate.net

The knowledge gained from these studies provides the basis for selecting which impurities are significant and require routine monitoring with specified limits. nih.gov Analytical methods, like the HPLC methods discussed previously, are used at various points in the process to monitor the reaction's progress and the impurity profile. This proactive approach to quality assurance ensures that any deviations are detected and corrected early, leading to a more robust and reproducible manufacturing process that consistently delivers a high-purity API. researchgate.net

Future Directions and Emerging Research Avenues in Impurity Analysis

Development of Harmonized Analytical Standards and Databases for Iloperidone (B1671726) Impurities

A significant future direction in pharmaceutical quality control is the establishment of harmonized analytical standards and comprehensive databases for impurities. iosrjournals.org The goal is to standardize the methods for detecting, identifying, and quantifying impurities like Desfluoro Iloperidone-d3, ensuring consistent quality across different manufacturing sites and batches.

Harmonized Standards: International regulatory bodies, such as the International Council for Harmonisation (ICH), provide guidelines on impurity thresholds and control. iosrjournals.org However, the development of specific, harmonized monographs and reference standards for all iloperidone impurities is an ongoing process. usp.org These standards are crucial for validating analytical methods and ensuring the accuracy of quality control testing. toref-standards.com Companies that supply pharmaceutical reference standards play a key role by providing well-characterized impurity compounds, including various iloperidone-related substances. synzeal.comlgcstandards.com These reference materials come with a comprehensive Certificate of Analysis, detailing the characterization process and purity, which is essential for accurate analytical work. lgcstandards.com

Impurity Databases: The creation of centralized databases for iloperidone impurities would be a significant advancement. Such databases would compile information on the identity, structure, origin, and toxicological profile of known and potential impurities. This resource would be invaluable for:

Risk Assessment: Facilitating the evaluation of the potential impact of impurities on drug safety and efficacy. toref-standards.com

Method Development: Aiding in the development of specific and sensitive analytical methods for impurity detection.

Regulatory Submissions: Streamlining the process of providing comprehensive impurity data to regulatory agencies like the FDA and EMA. fbpharmtech.com

Interactive Table: Key Regulatory Guidelines for Impurity Control

GuidelineIssuing BodyFocus AreaRelevance to Iloperidone Impurities
ICH Q3A(R2)ICHImpurities in New Drug SubstancesSets thresholds for reporting, identification, and qualification of new impurities in the iloperidone API.
ICH Q3B(R2)ICHImpurities in New Drug ProductsProvides guidance on impurities that may arise during the formulation of the final iloperidone dosage form. lgcstandards.com
ICH M7ICHAssessment and Control of DNA Reactive (Mutagenic) ImpuritiesGuides the assessment of genotoxic potential for impurities, which is critical for safety profiling.

Application of In Silico and Computational Chemistry for Impurity Prediction and Characterization

In silico and computational chemistry approaches are becoming indispensable tools in modern drug development for the early prediction and characterization of impurities. nih.gov These methods use computer simulations and modeling to anticipate potential impurities that may form during synthesis or degradation, as well as to predict their properties. nih.gov

Impurity Prediction: By analyzing the synthetic route of iloperidone, computational models can predict potential side reactions and by-products. nih.gov This allows chemists to proactively modify reaction conditions to minimize the formation of undesirable substances. toref-standards.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict the physicochemical and toxicological properties of potential impurities based on their chemical structure. nih.gov

Impurity Characterization: Computational chemistry can aid in the structural elucidation of unknown impurities detected during analysis. By comparing experimental data from techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy with computationally predicted spectral data, researchers can more rapidly identify impurity structures. iosrjournals.org This is particularly useful for differentiating between isomers or closely related compounds.

Interactive Table: In Silico Tools in Impurity Analysis

Computational Tool/MethodApplication in Impurity AnalysisExample for Iloperidone Impurities
QSAR (Quantitative Structure-Activity Relationship)Predicting toxicity, mutagenicity, and other biological activities of impurities. nih.govAssessing the potential toxicological risk of a newly identified iloperidone degradant.
Molecular DockingSimulating the interaction of an impurity with biological targets to predict potential off-target effects.Evaluating if an impurity could interact with the same receptors as iloperidone, potentially altering the drug's efficacy. nih.gov
Density Functional Theory (DFT)Predicting spectroscopic properties (e.g., NMR, IR spectra) to help confirm the structure of an unknown impurity.Confirming the structure of Desfluoro Iloperidone-d3 by matching experimental NMR data with DFT-calculated chemical shifts.
Solubility Prediction ModelsEstimating the aqueous solubility of impurities, which is important for developing purification methods. researchgate.netPredicting the solubility of an iloperidone impurity to optimize a crystallization process for its removal. researchgate.net

Research into Impurity Control in Advanced Manufacturing Paradigms (e.g., Continuous Manufacturing)

The pharmaceutical industry is gradually shifting from traditional batch manufacturing to more advanced paradigms like continuous manufacturing. This shift offers new opportunities and challenges for impurity control. pharmaknowledgeforum.com

Continuous Manufacturing and Impurity Control: Continuous manufacturing involves an uninterrupted flow of materials through the production process, which can lead to a more consistent product quality and better control over impurities. pharmaknowledgeforum.com Key strategies for impurity control in this paradigm include:

Process Analytical Technology (PAT): The use of real-time analytical tools to monitor and control the manufacturing process continuously. This allows for immediate detection and correction of any deviations that could lead to impurity formation. veeprho.com

Enhanced Process Understanding: Continuous manufacturing requires a deep understanding of how process parameters (e.g., temperature, flow rate, reaction time) affect impurity profiles. This knowledge allows for the design of robust processes that minimize impurity generation. toref-standards.com

Fate and Purge Studies: Understanding how impurities form, react, and are removed (purged) throughout the continuous process is essential for effective control. veeprho.comtoref-standards.com

The implementation of continuous manufacturing for iloperidone would require significant research to adapt and validate control strategies. The goal is to build quality into the product by controlling the process, rather than relying solely on end-product testing. veeprho.com This approach ensures a consistently low level of impurities, including Desfluoro Iloperidone-d3, in the final API.

Interactive Table: Impurity Control in Batch vs. Continuous Manufacturing

AspectBatch ManufacturingContinuous Manufacturing
Testing Strategy Primarily end-product testing on discrete batches. pharmaknowledgeforum.comReal-time, in-process monitoring and control (PAT). veeprho.com
Process Control Fixed process parameters for the entire batch. toref-standards.comDynamic control with real-time adjustments to maintain quality.
Impurity Detection Detected after the batch is completed, potentially leading to batch rejection.Detected in real-time, allowing for immediate process correction to prevent out-of-spec material. pharmaknowledgeforum.com
Consistency Potential for batch-to-batch variability.Higher consistency in product quality and impurity levels.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.